molecular formula C15H18O2 B3082029 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one CAS No. 111945-86-9

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one

Cat. No.: B3082029
CAS No.: 111945-86-9
M. Wt: 230.3 g/mol
InChI Key: RXEIWXKGLKGRIR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O2 It is a derivative of cyclohexenone and features a hydroxy group and an isopropylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement route. This method starts with phenyl pyruvate and suitable enones, and the reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . The reaction yields products with anti and syn conformations, with up to 98% overall isolated yield when performed in alkaline water .

Industrial Production Methods

Industrially, cyclohexenone derivatives like this compound can be produced through catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-(4-isopropylphenyl)cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-(4-isopropylphenyl)cyclohexanol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fragrances.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the isopropylphenyl substituent play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler derivative without the hydroxy and isopropylphenyl groups.

    3-Hydroxycyclohex-2-en-1-one: Lacks the isopropylphenyl substituent.

    5-(4-Isopropylphenyl)cyclohex-2-en-1-one: Lacks the hydroxy group.

Uniqueness

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is unique due to the presence of both the hydroxy group and the isopropylphenyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15(17)8-13/h3-6,9-10,13,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEIWXKGLKGRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200004
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111945-86-9
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111945-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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